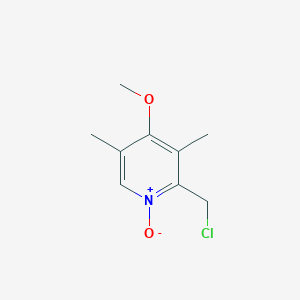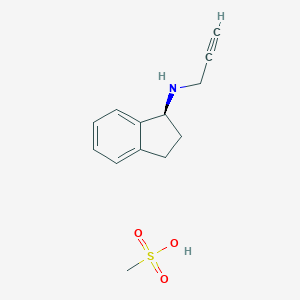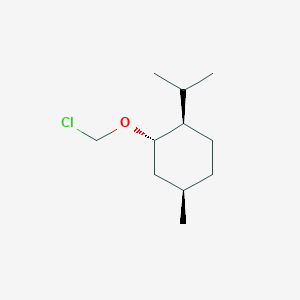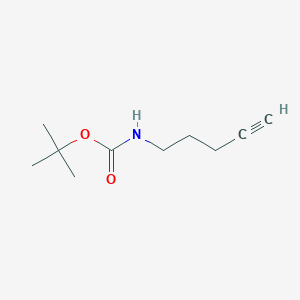
2-Chloromethyl-4-methoxy-3,5-dimethylpyridine 1-Oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloromethyl-4-methoxy-3,5-dimethylpyridine is a chemical compound that has been synthesized through various methods as described in the literature. It is a derivative of pyridine, a heterocyclic aromatic organic compound with the chemical formula C5H5N. The compound is characterized by the presence of chloromethyl, methoxy, and dimethyl groups attached to the pyridine ring, which significantly alter its chemical properties and reactivity compared to the parent pyridine molecule .
Synthesis Analysis
The synthesis of 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride has been achieved through a multi-step process starting from 2,3,5-trimethylpyridine. The process involves N-oxidation, nitration, methoxylation, acylation, and hydrolysis, followed by chlorination with thionyl chloride and salification. The overall yield of this synthesis was reported to be 63.6% . Another synthesis route involves the oxidation of 2,3,5-trimethylpyridine to its N-oxide, followed by nitration, methoxylation, acylation, hydrolysis, and chlorination to obtain the hydrochloride salt with a high yield of 90.6% . These methods demonstrate the versatility and efficiency of synthesizing the title compound through different chemical transformations.
Molecular Structure Analysis
The molecular structure of 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine and its derivatives has been elucidated using various spectroscopic techniques such as infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and X-ray crystallography. The presence of methoxy groups and intramolecular and intermolecular hydrogen bonds has been confirmed through FTIR spectra and X-ray analysis . The crystal structures of related compounds have been reported, providing insight into the spatial arrangement of the substituents around the pyridine ring and the weak hydrogen-bonding interactions that may occur .
Chemical Reactions Analysis
The reactivity of 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine has been explored in the context of synthesizing various derivatives. For instance, the reaction with 1-(4-chloro-phenyl)imidazole-2-thione in the presence of sodium methoxide afforded methylsulphinyl derivatives . Additionally, the chloromethyl group in the compound serves as a reactive site for further functionalization, as demonstrated in the synthesis of benzimidazole derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine and its derivatives have been studied to some extent. The thermal stability of related compounds has been analyzed, with one such compound being stable up to 128°C in an air atmosphere before decomposing . The solubility, melting point, and other physicochemical properties are typically determined to facilitate the handling and application of these compounds in further chemical reactions and potential industrial applications.
Applications De Recherche Scientifique
Synthesis and Chemical Properties 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine 1-Oxide has been a subject of interest in various chemical synthesis processes. A study by Liang (2007) discusses the improvement in synthesizing this compound using a POCl3/CH2Cl2/Et3N system, highlighting its high selectivity and mild reaction conditions (Liang, 2007). Another study by Xu Bao-cai (2004) details the multi-step synthesis process starting from 2,3,5-trimethylpyridine, leading to the production of 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride (Xu Bao-cai, 2004).
Application in Crystallography and Complex Formation The compound has been used in the study of crystal structures and complex formation. Ma et al. (2018) explored its use in synthesizing methylsulphinyl derivatives and studied their crystal structures, which is essential in understanding molecular interactions (Ma et al., 2018).
Role in Pharmaceutical Analysis In pharmaceutical research, this compound has been identified as a genotoxic impurity in drug substances like Esomeprazole magnesium. Reddy et al. (2011) developed a method for its quantitative determination, emphasizing its significance in ensuring drug safety and purity (Reddy et al., 2011).
Contribution to Heterocyclic Chemistry In heterocyclic chemistry, the compound finds applications in various synthesis reactions. For instance, Anderson and Johnson (1966) discussed its role in the rearrangement reactions of azepine derivatives, showcasing its versatility in organic synthesis (Anderson & Johnson, 1966).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-(chloromethyl)-4-methoxy-3,5-dimethyl-1-oxidopyridin-1-ium |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO2/c1-6-5-11(12)8(4-10)7(2)9(6)13-3/h5H,4H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWEDMPDRWLOJDD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C[N+](=C(C(=C1OC)C)CCl)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00619373 |
Source


|
| Record name | 2-(Chloromethyl)-4-methoxy-3,5-dimethyl-1-oxo-1lambda~5~-pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00619373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloromethyl-4-methoxy-3,5-dimethylpyridine 1-Oxide | |
CAS RN |
848694-10-0 |
Source


|
| Record name | 2-(Chloromethyl)-4-methoxy-3,5-dimethyl-1-oxo-1lambda~5~-pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00619373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(E)-But-2-enedioic acid;N-[2-hydroxy-5-[1-hydroxy-2-[1-(4-methoxyphenyl)propan-2-ylamino]ethyl]phenyl]formamide](/img/structure/B128515.png)








